![molecular formula C7H7N3O2 B598812 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 18149-53-6](/img/structure/B598812.png)
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis due to its efficiency and robustness. This technique allows for the rapid preparation of pyrrolopyrimidine derivatives with high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in DMF.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: Halogenation reactions are common, where halogen atoms are introduced to enhance the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in acetonitrile.
Major Products Formed
The major products formed from these reactions include halogenated derivatives, which have shown significant activity against various cancer cell lines .
Aplicaciones Científicas De Investigación
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways.
Medicine: Demonstrates potential as an anticancer agent, inducing apoptosis in cancer cells.
Industry: Employed in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern, which enhances its binding affinity to kinase enzymes and improves its pharmacological profile .
Propiedades
Número CAS |
18149-53-6 |
|---|---|
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.152 |
Nombre IUPAC |
6-methyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H2,1H3,(H2,9,10,11,12) |
Clave InChI |
PORCFXCBBRNODS-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C1)C(=O)NC(=O)N2 |
Sinónimos |
6-Methyl-7H-pyrrolo[2,3-d]pyriMidine-2,4-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



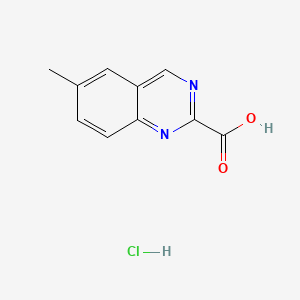
![7-Methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B598735.png)
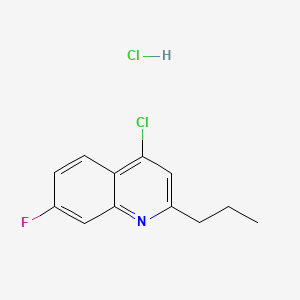
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-](/img/structure/B598741.png)
![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B598742.png)
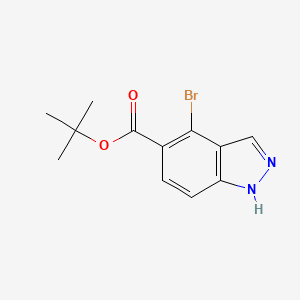

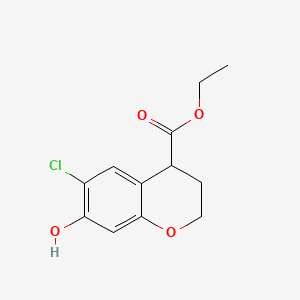
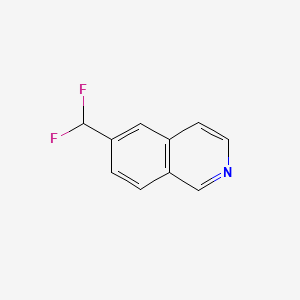
![Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B598748.png)
![5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B598749.png)
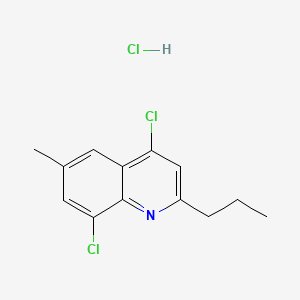
![Ethyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B598752.png)
